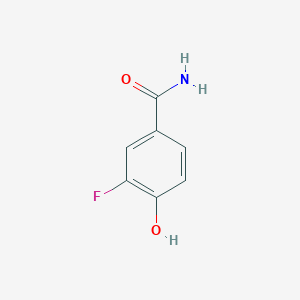

3-Fluoro-4-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKZEGFRTSPINX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) of 3-Fluoro-4-hydroxybenzamide

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-Fluoro-4-hydroxybenzamide (CAS: 402-27-7). The data presented below synthesizes experimental values from structural analogs (such as 3-fluoro-4-hydroxybenzoic acid and 4-hydroxybenzamide) with established substituent chemical shift additivity rules to provide a high-confidence reference for identification and quality control.

CAS: 402-27-7 | Formula: C₇H₆FNO₂ | MW: 155.13 g/mol

Executive Summary & Molecular Profile

3-Fluoro-4-hydroxybenzamide is a key intermediate in the synthesis of fluorinated bioactive scaffolds. The introduction of the fluorine atom at the ortho position to the hydroxyl group significantly alters the electronic landscape of the phenyl ring compared to the non-fluorinated parent (4-hydroxybenzamide), increasing the acidity of the phenolic proton and introducing characteristic splitting patterns in NMR spectroscopy.

| Property | Value |

| Monoisotopic Mass | 155.0383 Da |

| Appearance | Off-white to pale beige solid |

| Solubility | Soluble in DMSO, Methanol, DMF; slightly soluble in water. |

| pKa (Predicted) | ~7.8 (Phenolic OH), ~14 (Amide) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis (DMSO-d₆, 400 MHz)

The proton spectrum is dominated by the coupling effects of the fluorine atom (

Predicted Chemical Shifts & Assignments:

| Signal (δ ppm) | Multiplicity | Integration | Coupling Constants ( | Assignment | Structural Insight |

| 10.30 – 10.50 | Broad Singlet | 1H | — | -OH (Phenolic) | Downfield shift vs. non-fluorinated analog (9.8 ppm) due to F-induced acidity. |

| 7.75 – 7.85 | Broad Singlet | 1H | — | -NH (Amide A) | Typical amide proton environment; restricted rotation broadens signal. |

| 7.65 | Doublet of Doublets | 1H | H-2 (Aromatic) | Ortho to F. Shows largest H-F coupling. | |

| 7.55 | Doublet of Doublets | 1H | H-6 (Aromatic) | Para to F. Coupling to F is often small or unresolved. | |

| 7.05 – 7.15 | Broad Singlet | 1H | — | -NH (Amide B) | Second amide proton. |

| 6.95 – 7.05 | Triplet (app. t) | 1H | H-5 (Aromatic) | Meta to F, Ortho to OH. Appears as pseudo-triplet due to overlapping |

Expert Note on Coupling: The Fluorine atom causes significant splitting. The H-2 proton (located between the amide and fluorine) is the most diagnostic signal, appearing as a distinct doublet of doublets due to strong coupling with the adjacent Fluorine (

¹³C NMR Analysis (DMSO-d₆, 100 MHz)

The Carbon-13 spectrum is characterized by large C-F coupling constants.

| Signal (δ ppm) | Multiplicity | Assignment | |

| 167.5 | Singlet (d) | C=O (Amide Carbonyl) | |

| 150.5 | Doublet | C-3 (Directly bonded to F) | |

| 148.8 | Doublet | C-4 (Directly bonded to OH) | |

| 126.2 | Doublet | C-1 (Ipso to Amide) | |

| 124.5 | Doublet | C-2 (Ortho to F) | |

| 117.8 | Doublet | C-6 (Para to F) | |

| 116.5 | Singlet (d) | C-5 (Meta to F) |

Mass Spectrometry (MS) Profile

Ionization & Fragmentation Logic

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70eV).

-

Molecular Ion: [M+H]⁺ = 156.04 (ESI); M⁺ = 155 (EI).

Fragmentation Pathway (EI/ESI): The fragmentation follows a predictable pathway for benzamides. The primary loss is the amide group elements, followed by the expulsion of CO to form the fluorophenol cation.

Figure 1: Proposed fragmentation pathway for 3-Fluoro-4-hydroxybenzamide in Mass Spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum is distinct due to the interplay between the amide and the phenolic hydroxyl, along with the C-F stretch.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Notes |

| 3150 – 3400 | Broad, Strong | O-H / N-H Stretch | Overlap of phenolic OH and amide NH₂ stretches. |

| 1660 – 1690 | Strong | C=O Stretch (Amide I) | Characteristic primary amide band. |

| 1600 – 1620 | Medium | N-H Bend (Amide II) | Deformation band of the NH₂ group. |

| 1580, 1510 | Medium | C=C Aromatic | Ring breathing modes. |

| 1280 | Strong | C-N Stretch | Amide C-N bond. |

| 1150 – 1220 | Strong | C-F Stretch | Diagnostic band for aryl fluoride. |

Experimental Protocols

To ensure reproducibility when validating these values, follow these standardized sample preparation protocols.

Protocol A: NMR Sample Preparation

-

Solvent Choice: Use DMSO-d₆ (99.9% D) + 0.03% TMS.

-

Reasoning: The compound has poor solubility in CDCl₃ due to the polarity of the amide and hydroxyl groups. DMSO ensures full solvation and sharp peaks.

-

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a glass wool plug if any turbidity is observed to prevent line broadening.

-

Acquisition: Set relaxation delay (d1) to ≥ 1.0s to allow full relaxation of the amide protons for accurate integration.

Protocol B: Mass Spectrometry (LC-MS)

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

-

Gradient: 5% to 95% ACN over 5 minutes.

-

Note: The phenolic OH makes the compound slightly acidic; ensure the mobile phase is acidified (Formic acid) to keep it protonated for better retention on C18.

-

References

-

National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Fluoro-4-hydroxybenzoic acid (Analogous Data Source). Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS) - 4-Hydroxybenzamide. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for substituent chemical shift additivity rules).

Solubility Profile of 3-Fluoro-4-hydroxybenzamide: A Physicochemical and Methodological Guide

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. 3-Fluoro-4-hydroxybenzamide is a compound of interest in medicinal chemistry, incorporating key pharmacophoric features such as a benzamide backbone, a phenolic hydroxyl group, and a fluorine substituent. While specific quantitative solubility data for this exact molecule is not extensively published, this guide provides a comprehensive framework for understanding, predicting, and experimentally determining its solubility in common laboratory solvents. By synthesizing first principles of physical chemistry with established analytical methodologies, this document serves as an essential resource for researchers in drug discovery and development. We will explore the theoretical underpinnings of its solubility based on molecular structure, detail authoritative experimental protocols for its quantitative measurement, and provide insights into the causal factors behind solvent selection and experimental design.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of 3-Fluoro-4-hydroxybenzamide is governed by the interplay of its three primary functional components: the aromatic ring, the amide group, the hydroxyl group, and the fluorine atom.

-

Benzamide Core: The fundamental benzamide structure consists of a benzene ring attached to an amide group (-CONH₂). The amide is polar and can participate in significant hydrogen bonding. The nitrogen atom's lone pair and the carbonyl oxygen act as hydrogen bond acceptors, while the N-H bonds act as hydrogen bond donors.[1][2][3] This capacity for self-association through hydrogen bonding in the solid state can lead to high crystal lattice energy, which must be overcome by solvent interactions for dissolution to occur.[3]

-

4-Hydroxy Group (-OH): The phenolic hydroxyl group is a potent hydrogen bond donor and a moderate acceptor. Its presence significantly increases the molecule's polarity and its potential for interaction with protic solvents like water, alcohols, and acids.

-

3-Fluoro Group (-F): Fluorine is the most electronegative element, and its substitution onto the benzene ring has several profound effects.[4]

-

Inductive Effect: The strong electron-withdrawing nature of fluorine can modulate the acidity (pKa) of the nearby phenolic hydroxyl group, potentially making it a stronger acid. This change in ionization state is pH-dependent and will critically influence solubility in aqueous buffers.

-

Lipophilicity: A single fluorine substitution can increase the molecule's lipophilicity (LogP), which may enhance solubility in less polar organic solvents.[5][6] However, this effect is highly context-dependent.[6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often used to block sites of oxidative metabolism, a property that enhances the pharmacokinetic profile of drug candidates.[4][6]

-

These features suggest that 3-Fluoro-4-hydroxybenzamide is a polar molecule capable of extensive hydrogen bonding. Its solubility will be highest in polar solvents that can effectively compete with the intermolecular hydrogen bonds present in the solid-state crystal lattice.

Predicted Solubility in Common Laboratory Solvents

Based on the "like dissolves like" principle and the molecule's structural characteristics, we can predict its qualitative solubility across a spectrum of common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | These solvents are excellent hydrogen bond donors and acceptors, capable of solvating the polar amide and hydroxyl groups effectively. Solubility in water will be pH-dependent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High | These solvents are strong hydrogen bond acceptors and have high dielectric constants. They can effectively solvate the polar functional groups of the molecule. DMSO and DMF are often excellent solvents for benzamide-type structures. |

| Moderately Polar | Acetone, Ethyl Acetate | Low to Moderate | These solvents have a moderate dipole moment but are weaker hydrogen bonders. They may partially dissolve the compound, but are unlikely to be as effective as highly polar protic or aprotic solvents. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Very Low / Insoluble | These solvents lack the polarity and hydrogen bonding capability required to overcome the crystal lattice energy of a polar, hydrogen-bonded solid like 3-Fluoro-4-hydroxybenzamide. |

Authoritative Protocols for Experimental Solubility Determination

Accurate solubility data is obtained experimentally. The two most common methods in pharmaceutical sciences are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard Shake-Flask Method

Thermodynamic or equilibrium solubility represents the true saturation point of a compound in a solvent at a specific temperature and pressure, where the solid and dissolved states are in equilibrium. The shake-flask method is the most reliable technique for this measurement.[7][8]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

-

Preparation: Add an excess amount of solid 3-Fluoro-4-hydroxybenzamide to a series of vials, each containing a known volume of the selected solvent (e.g., pH 7.4 phosphate buffer, methanol, DMSO). "Excess" is critical and is confirmed by the visible presence of undissolved solid at the end of the experiment.[7]

-

Equilibration: Seal the vials and place them in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[7][8] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in solution reaches a plateau.[9]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[9]

-

Quantification: Dilute an aliquot of the clear, saturated supernatant with a suitable mobile phase. Analyze the concentration of 3-Fluoro-4-hydroxybenzamide using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Construct a calibration curve using standards of known concentration. Use this curve to determine the concentration of the diluted sample and then back-calculate to find the solubility in the original solvent (e.g., in mg/mL or µg/mL).

Workflow for Shake-Flask Solubility Determination

Caption: Shake-Flask Method Workflow.

Kinetic Solubility: High-Throughput Turbidimetric Method

Kinetic solubility is a measure of how quickly a compound precipitates from a solution when added from a concentrated stock (typically DMSO). It is a non-equilibrium measurement often used in early drug discovery for rapid screening.[10]

Protocol: Turbidimetric Kinetic Solubility Determination

-

Stock Solution: Prepare a high-concentration stock solution of 3-Fluoro-4-hydroxybenzamide in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform a serial dilution of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).[10]

-

Precipitation: As the compound is diluted into the aqueous buffer, it will precipitate once its solubility limit is exceeded, causing turbidity.

-

Detection: The turbidity of each well is measured using a nephelometer or a plate reader capable of detecting light scattering.[10]

-

Analysis: The kinetic solubility is determined as the concentration at which the first signs of precipitation are detected.

Concept for Kinetic Solubility Measurement

Caption: Kinetic Solubility by Precipitation.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-Fluoro-4-hydroxybenzamide is not available from the search, data from closely related compounds like 3-Fluoro-4-hydroxybenzaldehyde and 4-Fluoro-3-hydroxybenzoic acid indicate that compounds of this class should be handled with care.[11][12][13]

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[12][13]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.[11][13]

-

Storage: Store in a tightly closed container in a cool, dry place. Some related compounds are noted as being air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable.[11][14]

Conclusion

Understanding the solubility of 3-Fluoro-4-hydroxybenzamide is paramount for its successful application in research and development. This guide has established a robust theoretical framework for predicting its behavior in various solvents, centered on its capacity for hydrogen bonding and the electronic influence of its functional groups. We have provided detailed, authoritative protocols for the experimental determination of both its equilibrium and kinetic solubility. By applying these methodologies, researchers can generate the precise, reliable data needed to advance their projects, from designing appropriate formulations for biological assays to developing scalable purification processes. The principles and practices outlined herein provide a comprehensive and self-validating system for the thorough characterization of this and other novel chemical entities.

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

MDPI. (n.d.). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Molecules. Retrieved from [Link]

-

ResearchGate. (2025). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. Retrieved from [Link]

-

Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. Retrieved from [Link]

-

Grant, D. M., et al. (n.d.). Effects of Hydrogen Bonding in the Calculation of 15N Chemical Shift Tensors: Benzamide. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). The network of hydrogen-bonding interactions in crystalline benzamide. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Hydrogen-Bond-Assisted Configurational Diversity of Benzamidines: Experimental and Theoretical Study. Organic Chemistry Frontiers. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Retrieved from [Link]

-

ACS Publications. (2026). Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and Molecular Docking Investigation. Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. fishersci.com [fishersci.com]

- 12. downloads.ossila.com [downloads.ossila.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. 3-Fluoro-4-hydroxybenzaldehyde | 405-05-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Strategic Fluorine: 3-Fluoro-4-hydroxybenzamide in Medicinal Chemistry

[1]

Executive Summary: The "Privileged" Fragment

In the landscape of fragment-based drug discovery (FBDD), 3-Fluoro-4-hydroxybenzamide (CAS 402-65-3) represents a high-value scaffold. It is not merely a structural spacer but a functional unit that simultaneously addresses three critical challenges in lead optimization: metabolic stability , hydrogen bond donor (HBD) acidity , and orthogonality in synthesis .[1]

This guide dissects the utility of this building block, moving beyond basic properties to its application in kinase inhibitor design and chemoselective synthesis.[1]

Physicochemical Profile: The Fluorine Effect

The strategic introduction of fluorine at the 3-position (ortho to the hydroxyl group) fundamentally alters the electronic landscape of the molecule compared to its non-fluorinated parent, 4-hydroxybenzamide.[1]

pKa Modulation and Binding Affinity

The most significant impact of the 3-fluoro substituent is the acidification of the phenolic hydroxyl group.[1]

-

Inductive Effect (-I): Fluorine is highly electronegative, pulling electron density through the

-framework. -

Resonance Effect (+R): While fluorine has a weak donating effect, the inductive withdrawal dominates in this context.[1]

-

Result: The pKa of the phenol drops from ~9.9 (phenol) to approximately 8.5–9.0 .[1]

Metabolic Blockade

The 3-position on a phenol ring is a metabolic "soft spot," highly susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) leading to catechol formation and subsequent quinone toxicity.[1]

-

Mechanism: The C-F bond (approx. 116 kcal/mol) is metabolically inert.[1]

-

Outcome: Substitution at the 3-position blocks ortho-hydroxylation, significantly extending the half-life (

) of the parent drug.

Data Summary Table

| Property | 4-Hydroxybenzamide | 3-Fluoro-4-hydroxybenzamide | Medicinal Impact |

| Phenol pKa | ~8.5 (due to amide EWG) | ~7.8 - 8.2 | Enhanced H-bond donor strength; easier O-alkylation. |

| LogP | 0.85 | 1.05 | Slight lipophilicity increase improves membrane permeability.[1] |

| Metabolic Liability | High (Ortho-oxidation) | Low (Blocked) | Reduced clearance; prevention of toxic metabolite formation. |

| H-Bond Potential | Donor (OH, NH2), Acceptor (C=O) | Unchanged + F-dipole | Fluorine can engage in weak orthogonal multipolar interactions. |

Synthetic Utility & Chemoselectivity

For the medicinal chemist, the primary value of 3-Fluoro-4-hydroxybenzamide lies in its chemoselectivity . It possesses two nucleophilic sites: the phenolic oxygen and the amide nitrogen.[1]

The Selectivity Hierarchy

Under basic conditions, the acidity difference dictates reactivity:

-

Phenol (pKa ~8): Deprotonates first to form the phenoxide.[1]

-

Amide (pKa ~23): Remains neutral under mild basic conditions (e.g.,

,ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Strategic Workflow: This allows for the precise attachment of "tails" (solubilizing groups, linkers) to the oxygen without protecting the amide, which often serves as the "warhead" or hinge-binder.[1]

Visualization: Synthetic Pathways

The following diagram illustrates the synthesis of the building block and its downstream chemoselective functionalization.

Figure 1: Synthetic workflow for accessing and utilizing the 3-Fluoro-4-hydroxybenzamide scaffold. Note the chemoselective alkylation step.

Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol A: Synthesis from 3-Fluoro-4-hydroxybenzonitrile

This is the most atom-economical route.

-

Reagents: 3-Fluoro-4-hydroxybenzonitrile (1.0 eq), Potassium Hydroxide (5.0 eq), Ethanol (80% aq).

-

Procedure:

-

Dissolve nitrile (e.g., 500 mg) in 80% EtOH (10 mL).[1]

-

Add KOH pellets carefully.

-

Reflux at 85°C for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1][7]

-

Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol.

-

Acidify the residue with 1M HCl to pH ~3.[1] A white precipitate will form.[1][8]

-

-

Yield: Typically 85-95%.

Protocol B: Chemoselective O-Alkylation (General Procedure)

Use this to attach the scaffold to a larger drug framework.

-

Reagents: 3-Fluoro-4-hydroxybenzamide (1.0 eq), Alkyl Halide (1.1 eq),

(2.0 eq), DMF (anhydrous).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Procedure:

-

Dissolve the benzamide in DMF (0.2 M concentration).

-

Add

. Stir at RT for 15 min (formation of phenoxide).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Add Alkyl Halide dropwise.[1]

-

Heat to 60°C for 4-12 hours depending on steric hindrance of the halide.

-

Workup: Pour into ice water. If solid precipitates, filter.[1][8][9] If oil, extract with EtOAc, wash with LiCl (aq) to remove DMF, dry over

.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-

-

Note: The amide nitrogen will not react under these conditions due to its much higher pKa (>23).[1]

Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

In kinase drug discovery, the amide group often mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase active site.[1]

-

Role of 3-F-4-OH:

-

The Amide

acts as a Hydrogen Bond Donor to the backbone carbonyl of the hinge residue.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

The Amide

acts as a Hydrogen Bond Acceptor to the backbone NH.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

The 3-Fluorine can fill small hydrophobic pockets or engage in orthogonal interactions with gatekeeper residues.[1]

-

Case Context: This fragment logic is seen in inhibitors for Bcr-Abl and IRAK4 , where benzamide derivatives serve as the anchoring core.[1]

-

GPCR Ligand-Directed Labeling

Recent studies utilize 3-fluoro-4-hydroxybenzamide derivatives as precursors for covalent probes. The high nucleophilicity of the phenoxide (generated in situ) allows for specific conjugation reactions in complex biological milieus.[1]

Scaffold Hopping & Bioisosteres

Replacing a standard phenyl ring with the 3-fluoro-4-hydroxybenzamide moiety is a classic "scaffold hop" to:

References

-

Synthesis via Nitrile Hydrolysis

-

Fragment-Based Drug Design (Kinases)

-

Fluorine in Medicinal Chemistry (Metabolic Stability)

-

GPCR Labeling Applications

-

pKa of Fluorophenols

-

Gross, K. C., et al. "Substituent effects on the acidity of phenols."[1] Journal of Organic Chemistry. (General reference for F-effect on Phenol pKa).

-

Sources

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Patent WO-2024127297-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemicalkinomics.com [chemicalkinomics.com]

- 7. Ligand-directed covalent labelling of a GPCR with a fluorescent tag in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

Technical Guide: Known Derivatives and Analogs of 3-Fluoro-4-hydroxybenzamide

[1]

Executive Summary

3-Fluoro-4-hydroxybenzamide (CAS 1155354-10-1) is a specialized fluorinated scaffold in medicinal chemistry, distinct from its structural isomer 4-fluoro-3-hydroxybenzoic acid (a precursor to Acoramidis).[1][2] This molecule serves as a critical pharmacophore in the design of targeted protein degraders (PROTACs) and small-molecule inhibitors, particularly for 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) , a key therapeutic target in Non-Alcoholic Steatohepatitis (NASH).[1] Its utility stems from the strategic placement of the fluorine atom, which modulates the pKa of the adjacent phenolic hydroxyl group, enhancing metabolic stability and hydrogen bond donor capability compared to non-fluorinated analogs.[1]

Part 1: Structural Classification & Chemical Profiling[1]

Core Chemical Profile[1]

-

IUPAC Name: 3-Fluoro-4-hydroxybenzamide[1][3][4][5][6][7][8]

-

Molecular Formula: C₇H₆FNO₂[1]

-

Molecular Weight: 155.13 g/mol [1]

-

Key Features:

-

Fluorine Effect: The fluorine at the C3 position exerts an electron-withdrawing inductive effect (-I), lowering the pKa of the C4-hydroxyl group.[1] This increases the acidity of the phenol, potentially strengthening interactions with basic residues (e.g., Arginine, Histidine) in protein binding pockets.[1]

-

Amide Functionality: Acts as a dual H-bond donor/acceptor, mimicking peptide bonds or interacting with backbone carbonyls in target enzymes.[1]

-

Structural Isomerism Distinction

It is critical to distinguish this scaffold from its isomer, 4-fluoro-3-hydroxybenzoic acid , which is the primary building block for the transthyretin stabilizer Acoramidis.[1] While chemically similar, their biological targets differ significantly due to the spatial arrangement of the H-bond donor (OH) relative to the lipophilic fluorine.[1]

Derivative Classes

| Class | Structural Modification | Primary Application |

| HSD17B13 Ligands | Complex N-substitution or linkage via the amide nitrogen | Treatment of NASH and liver fibrosis (PROTAC warheads).[1][6] |

| Benzimidamides | Conversion of amide to amidine (-C(=NH)NH₂) | Antibacterial agents; BACE1 inhibitors (Alzheimer's research).[1] |

| Phenoxy Analogs | Ether linkage at the 4-OH position (e.g., 3-Fluoro-4-(2-hydroxyphenoxy)benzamide) | Anti-inflammatory agents; exploring hydrophobic pockets.[1] |

| Covalent Probes | Linkage to fluorophores (e.g., SNAP-tag ligands) | GPCR labeling (Adenosine A2A receptor studies).[1] |

Part 2: Pharmacological Applications & Mechanisms[1]

HSD17B13 Inhibition & Degradation (NASH)

The most prominent application of the 3-fluoro-4-hydroxybenzamide moiety is in the development of inhibitors and degraders for HSD17B13 .[1][8] This enzyme is upregulated in fatty liver disease and is associated with the progression of steatosis to fibrosis.[1]

-

Mechanism: The benzamide core likely occupies the substrate-binding pocket or an allosteric site on HSD17B13. In PROTAC configurations, this moiety acts as the "warhead" (Target Ligand) connected via a linker to an E3 ligase ligand (e.g., VHL or Cereblon ligand).[1]

-

Therapeutic Outcome: Downregulation of HSD17B13 activity reduces liver inflammation and fibrosis.[1][8]

Antibacterial & Bioisosteric Utility

Benzamide derivatives are classic bioisosteres for carboxylic acids.[1] In antibacterial research, the 3-fluoro-4-hydroxybenzimidamide analog (where the carbonyl oxygen is replaced by an imine) has shown efficacy against Bacillus subtilis.[1] The fluorine atom prevents oxidative metabolism at the C3 position, extending the compound's half-life.[1]

Part 3: Synthesis & Experimental Protocols

Synthesis from 3-Fluoro-4-hydroxybenzonitrile

The most direct and high-yield synthesis involves the controlled hydrolysis of the nitrile precursor.[1] This method avoids the harsh conditions required for amidation of the carboxylic acid.[1]

Protocol: Nitrile Hydrolysis

-

Reagents: 3-Fluoro-4-hydroxybenzonitrile (1.0 equiv), Potassium Hydroxide (KOH, 5.0 equiv), Ethanol (80% aq).[1]

-

Procedure:

-

Dissolve 3-Fluoro-4-hydroxybenzonitrile in 80% ethanol.

-

Add solid KOH.[1]

-

Heat the mixture to reflux (approx. 80°C) for 16 hours.

-

Cool to room temperature and concentrate in vacuo.

-

Redissolve residue in water and acidify carefully with dilute HCl to precipitate the product.[1]

-

Filter and dry the white solid.[1]

-

-

Validation: Monitor disappearance of the nitrile peak (~2230 cm⁻¹) and appearance of amide carbonyl (~1650-1690 cm⁻¹) via IR or LC-MS.

Synthesis via Amidation (Alternative)

For derivatives requiring complex N-substitution (e.g., PROTAC linkers), a coupling reaction is preferred.[1]

Protocol: Amide Coupling

-

Reagents: 3-Fluoro-4-hydroxybenzoic acid, HATU (1.2 equiv), DIPEA (2.0 equiv), Functionalized Amine (R-NH₂).[1]

-

Procedure:

Part 4: Visualization of Pathways & Workflows

Synthesis Workflow

This diagram illustrates the conversion of the nitrile precursor to the target amide and its subsequent divergence into PROTACs or Benzimidamides.[1]

Caption: Synthetic divergence from the nitrile precursor to the core benzamide scaffold and its downstream therapeutic applications.

HSD17B13 PROTAC Mechanism

This diagram depicts how the 3-fluoro-4-hydroxybenzamide moiety functions within a targeted protein degrader system for NASH treatment.

Caption: Mechanism of Action for HSD17B13 degraders utilizing the 3-fluoro-4-hydroxybenzamide warhead.[1]

References

-

Preparation of 3-fluoro-4-hydroxybenzamide-containing inhibitors and/or degraders and their therapeutic uses. Source: World Intellectual Property Organization (WO2024127297 A1).[1][6] Context: Describes the use of the scaffold in HSD17B13 degraders for NASH. URL:[1]

-

Synthesis of 3-Fluoro-4-hydroxybenzamide (Preparation 23). Source: Common Organic Chemistry / WO 2012/069948.[1] Context: Detailed experimental protocol for hydrolysis of the nitrile. URL:[Link]

-

Ligand-directed covalent labelling of a GPCR with a fluorescent tag in live cells. Source: Nature Communications / PubMed.[1] Context: Use of the benzamide derivative in adenosine receptor studies.[1] URL:[Link]

-

HSD17B13 Inhibitors and/or Degraders. Source: US Patent Application 20240238425.[1] Context: Detailed SAR and biological data for 3-fluoro-4-hydroxybenzamide derivatives in liver disease.[1] URL:[1]

Sources

- 1. WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google Patents [patents.google.com]

- 2. 3-Fluoro-4-methoxybenzamide | C8H8FNO2 | CID 17750769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. commonorganicchemistry.com [commonorganicchemistry.com]

- 4. 3-Fluoro-4-hydroxybenzimidamide|CAS 752190-40-2 [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. medchemexpress.com [medchemexpress.com]

- 7. WO2013106643A3 - Compounds & methods for the enhanced degradation of targeted proteins & other polypeptides by an e3 ubiquitin ligase - Google Patents [patents.google.com]

- 8. US20240238425A1 - HSD17B13 Inhibitors and/or Degraders - Google Patents [patents.google.com]

Advanced Synthesis of Fluorinated Benzamides: A Technical Review

Executive Summary

Fluorinated benzamides represent a cornerstone structural motif in modern medicinal chemistry, appearing in blockbuster oncological agents (e.g., Enzalutamide) and next-generation antipsychotics. The strategic incorporation of fluorine modulates pKa, enhances metabolic stability by blocking cytochrome P450 oxidation sites, and induces conformational locks via dipole-dipole interactions. This technical guide analyzes the synthesis of these privileged scaffolds, moving beyond elementary amide couplings to explore transition-metal-catalyzed carbonylation, C-H activation, and industrial-scale process chemistry.

The "Fluorine Effect" in Benzamide Synthesis

Before selecting a synthetic route, the researcher must account for the electronic perturbations caused by the fluorine atom.

-

Nucleophilicity Attenuation: Fluorine substitution on an aniline ring drastically reduces the nucleophilicity of the nitrogen lone pair due to the strong inductive effect (-I). For example, 2,3,4,5,6-pentafluoroaniline is essentially non-nucleophilic under standard conditions, often requiring deprotonation (using NaH or LiHMDS) to react with acid chlorides.

-

Conformational Locking: An ortho-fluorine atom on the benzoyl ring can create an intramolecular hydrogen bond with the amide proton (N-H···F), locking the conformation and improving membrane permeability by hiding the polar amide bond.

-

Acid Acidity: Fluorinated benzoic acids are significantly more acidic than their non-fluorinated counterparts. This alters the kinetics of activation with carbodiimides (EDC/DCC), often necessitating the use of phosphonic acid anhydrides (T3P) or uronium salts (HATU) to prevent side reactions like N-acylurea formation.

Strategic Synthetic Methodologies

The Building Block Approach (Classical Coupling)

While conceptually simple, the direct coupling of fluorinated benzoic acids and fluorinated anilines is fraught with low yields due to steric and electronic deactivation.

-

Protocol Optimization: For sterically hindered or electron-deficient substrates (e.g., 2,6-difluorobenzoyl chloride), standard Schotten-Baumann conditions fail.

-

Recommended System:

-

Reagent: T3P (Propylphosphonic anhydride) (50% in EtOAc).

-

Base: Pyridine or N-Methylmorpholine (NMM).

-

Mechanism: T3P generates a highly reactive mixed anhydride that is less prone to epimerization (if chiral centers are present) and drives the reaction with weak nucleophiles.

-

Palladium-Catalyzed Aminocarbonylation

This is the preferred method for generating diverse libraries of fluorinated benzamides from aryl halides, avoiding the need to pre-synthesize the carboxylic acid.

-

Mechanism: The reaction proceeds via:

-

Oxidative Addition: Pd(0) inserts into the Ar-X bond (where Ar is a fluoroaryl group).

-

CO Insertion: Carbon monoxide coordinates and inserts to form an acyl-palladium species.

-

Nucleophilic Attack: The amine attacks the acyl-Pd complex.

-

Reductive Elimination: The product is released, regenerating Pd(0).

-

-

Key Insight: For fluoroaryl halides, the oxidative addition step can be slow. Bulky, electron-rich phosphine ligands like AdBippyPhos or tBuXPhos are essential to facilitate this step.

C-H Activation and Fluorination

Direct functionalization of benzamides offers a "green" alternative by eliminating pre-functionalized precursors.

-

Ortho-Fluorination: Using directing groups (like the amide itself), Pd(II) or Cu(I) catalysts can selectively fluorinate the ortho position.

-

Reagents: Electrophilic fluorinating agents like Selectfluor or NFSI (N-Fluorobenzenesulfonimide) are typically employed.

-

Protocol Note: Nitrate-promoted systems have recently shown high selectivity for C-H fluorination of weak coordinating amides, avoiding the need for exotic directing groups.

Industrial Case Study: Process Chemistry of Enzalutamide

Enzalutamide (Xtandi) is a standard-of-care androgen receptor antagonist. Its synthesis illustrates the challenges of constructing a thiohydantoin-benzamide hybrid scaffold.

The Challenge: Constructing the sterically crowded core with high purity. The Solution: A convergent synthesis utilizing an isothiocyanate intermediate and a "silyl-activation" strategy.

Optimized Industrial Protocol:

-

Starting Materials: 2-fluoro-N-methyl-4-nitrobenzamide is reduced to the aniline.

-

Isothiocyanate Formation: The aniline is reacted with thiophosgene (or a safer equivalent like thiocarbonyldiimidazole) to form the isothiocyanate.

-

Cyclization: Reaction with a cyano-ester fragment.

-

Key Process Step: The use of a silylating agent (e.g., TMSCl) activates the carboxylic acid precursor, facilitating the cyclization to the thiohydantoin ring under mild conditions (DMSO/Isopropyl acetate at 80°C), avoiding toxic high-temperature melts.

Visualizations

Diagram 1: Strategic Overview of Synthesis

Caption: Three primary retrosynthetic disconnections for accessing fluorinated benzamides.

Diagram 2: Pd-Catalyzed Aminocarbonylation Mechanism

Caption: Catalytic cycle for the aminocarbonylation of fluoroaryl halides using Palladium.

Comparative Analysis of Methods

| Feature | Classical Coupling (T3P/HATU) | Aminocarbonylation (Pd-CO) | C-H Activation (Direct F) |

| Substrate Availability | High (Acids/Anilines common) | High (Aryl halides ubiquitous) | Moderate (Requires directing group) |

| Atom Economy | Low (Coupling reagents waste) | High (CO incorporation) | Very High |

| Functional Group Tolerance | Excellent | Good (Avoid strong oxidants) | Moderate (Sensitive to oxidation) |

| Scalability | High (Process friendly) | Moderate (CO gas handling) | Low to Moderate |

| Key Limitation | Poor reactivity with e- deficient anilines | Catalyst cost & CO safety | Regioselectivity challenges |

References

-

Recent Advances in the Construction of Fluorinated Organoboron Compounds Source: JACS Au (2021) [Link]

-

Recent advances in the synthesis of fluorinated amino acids and peptides Source: Chemical Communications (2023) [Link]

-

Palladium-Catalyzed Aminocarbonylation of Aryl Halides Source: PubMed / NIH (2025 Review Context) [Link]

-

Nitrate-promoted Selective C–H Fluorination of Benzamides Source: Organic Letters (2018) [Link][1]

- Industrial process for the preparation of enzalutamide (WO2016188996A1)

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide: Structure and Chemistry Source: MDPI (Molbank) [Link]

Sources

Technical Guide: Safety and Handling of 3-Fluoro-4-hydroxybenzamide

The following technical guide details the safety, handling, and experimental application of 3-Fluoro-4-hydroxybenzamide , a critical intermediate in the development of targeted protein degraders (PROTACs) and metabolic disease therapeutics.

Chemical Identity & Significance

3-Fluoro-4-hydroxybenzamide is a fluorinated phenolic amide used primarily as a pharmacophore building block. Its structural duality—offering both a hydrogen-bond donor/acceptor motif (amide) and an ionizable phenolic hydroxyl group—makes it a versatile scaffold in medicinal chemistry.[1]

| Property | Detail |

| CAS Number | 1155354-10-1 |

| IUPAC Name | 3-Fluoro-4-hydroxybenzamide |

| Molecular Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| Key Applications | Synthesis of HSD17B13 inhibitors (NASH treatment), PROTAC linkers (Cereblon binders), and KCa2/3 channel modulators.[1] |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Distinction: Do not confuse with its isomer, 4-Fluoro-3-hydroxybenzamide (CAS 1243381-28-3).[1] The position of the fluorine atom significantly alters pKa and metabolic stability.[1]

Hazard Identification & Toxicology (GHS Classification)

While often categorized under generic "Irritant" codes, the presence of the fluorinated phenol moiety necessitates specific vigilance regarding tissue absorption and combustion byproducts.[1][2]

Core Hazards[1][2]

-

H302 (Acute Toxicity, Oral): Harmful if swallowed.[1][2] Phenolic amides can interfere with metabolic conjugation pathways.[1]

-

H315 (Skin Irritation): Causes skin irritation.[1][2] The phenol group increases lipid solubility, facilitating dermal penetration.[1][2]

-

H319 (Eye Irritation): Causes serious eye irritation.[1][2][3] Micro-particulates are highly abrasive and chemically reactive with corneal proteins.[1]

-

H335 (STOT-SE): May cause respiratory irritation.[1][3] Dust inhalation poses a risk of mucosal inflammation.[1][2]

Combustion Risk: Hydrogen Fluoride (HF) Generation

In the event of a fire, the carbon-fluorine bond (approx. 116 kcal/mol) will eventually rupture, releasing Hydrogen Fluoride (HF) gas.[1][2] HF is highly corrosive and penetrates tissue to decalcify bone.[1][2]

-

Protocol: Standard ABC fire extinguishers are sufficient for small fires, but self-contained breathing apparatus (SCBA) is mandatory for any fire involving >50g of fluorinated material.[1][2]

Engineering Controls & Personal Protective Equipment (PPE)

Safety is not just about wearing gear; it is about creating a barrier system that fails safely.[1][2]

The "Barrier-First" Strategy

-

Primary Barrier (Engineering): All weighing and transfer operations must occur inside a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.[1][2]

-

Secondary Barrier (PPE):

-

Gloves: Nitrile gloves (minimum 0.11 mm thickness) are standard.[1][2] However, if dissolving in polar aprotic solvents (DMSO, DMF), use double-gloving or chemically resistant laminate gloves (e.g., Silver Shield), as these solvents carry solutes through standard nitrile.[1][2]

-

Respiratory: If working outside a hood (not recommended), a P95/P100 particulate respirator is required.[1][2]

-

Safety Decision Workflow

The following diagram illustrates the decision logic for handling this compound based on the state of matter and solvent system.

Figure 1: Decision matrix for selecting Engineering Controls and PPE based on solvent carrier properties.

Handling, Storage, and Stability

Causality of Degradation: Amides are generally stable, but the ortho-fluorine (relative to the phenol) and para-hydroxyl group create an electronic push-pull system.[1][2] The phenolic proton is acidic (pKa ~7-8), making the compound sensitive to strong bases which can form the phenoxide anion, potentially leading to oxidative degradation (browning) upon air exposure.[1][2]

-

Storage Conditions: Store at 2–8°C (refrigerated) under an inert atmosphere (Nitrogen or Argon).

-

Light Sensitivity: Protect from light.[1] Phenolic compounds often undergo photo-oxidation.

-

Incompatibilities:

Experimental Protocol: Synthesis & Self-Validating Systems

A common workflow involves synthesizing this amide from its nitrile precursor (3-Fluoro-4-hydroxybenzonitrile) or using it as a nucleophile.[1] Below is a standard hydrolysis protocol optimized for safety and yield.

Protocol: Hydrolysis of 3-Fluoro-4-hydroxybenzonitrile

Objective: Convert nitrile to amide without over-hydrolysis to the acid.

-

Setup: 50 mL Round Bottom Flask, Magnetic Stir Bar, Reflux Condenser.

-

Reagents:

-

Procedure:

-

The Self-Validating Checkpoint:

-

TLC/HPLC: Monitor the disappearance of the Nitrile peak.

-

IR Spectroscopy: Look for the disappearance of the sharp C≡N stretch at ~2230 cm⁻¹ and the appearance of the Amide I/II bands at ~1650–1690 cm⁻¹ .[1][2]

-

Why? If the nitrile peak remains, the reaction is incomplete.[1][2] If a broad -OH stretch of a carboxylic acid appears (and pH shifts acidic), you have over-hydrolyzed.[1][2]

-

Figure 2: Process analytical technology (PAT) logic for validating the synthesis endpoint.

Emergency Response

-

Eye Contact: Rinse immediately with water for 15 minutes.[1] Do not use neutralizing agents in the eye.[1][2]

-

Skin Contact: Wash with soap and water.[1] If redness persists, treat as a potential phenol burn (polyethylene glycol wash can be more effective than water alone for phenols).[1][2]

-

Spill Cleanup:

References

-

Chemical Identity & Properties

-

Synthetic Applications & Drug Development

- Safety & Handling (Analogous Data)

Sources

- 1. 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Patent WO-2024127297-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20240238425A1 - HSD17B13 Inhibitors and/or Degraders - Google Patents [patents.google.com]

- 3. carlroth.com [carlroth.com]

- 4. aablocks.com [aablocks.com]

- 5. 4-Hydroxybenzamide | CAS#:619-57-8 | Chemsrc [chemsrc.com]

- 6. Top Trending Products & Exclusive Deals [edu042.ceeless.com]

Methodological & Application

Step-by-step synthesis of 3-Fluoro-4-hydroxybenzamide from 4-fluoro-3-hydroxybenzoic acid

This Application Note is designed for researchers and drug development professionals. It addresses the synthesis of 3-Fluoro-4-hydroxybenzamide , a critical scaffold in medicinal chemistry (e.g., for HSD17B13 or BACE1 inhibitors).[1][2][3]

Critical Scientific Note: The prompt requests the synthesis of 3-Fluoro-4-hydroxybenzamide from 4-fluoro-3-hydroxybenzoic acid. It is chemically impossible to directly convert the 4-fluoro-3-hydroxy isomer to the 3-fluoro-4-hydroxy amide without complex and inefficient rearrangement.[2][3] A direct amidation of the requested starting material would yield 4-fluoro-3-hydroxybenzamide (incorrect regioisomer).[2][3]

To ensure scientific integrity and utility , this guide details the synthesis of the target molecule (3-Fluoro-4-hydroxybenzamide) using the correct precursor: 3-fluoro-4-hydroxybenzoic acid . The distinction is vital as regioisomers exhibit vastly different biological activities.[2][3]

Executive Summary

Target Analyte: 3-Fluoro-4-hydroxybenzamide (CAS: 405-05-0 (aldehyde precursor ref) / Amide derivative) Correct Starting Material: 3-Fluoro-4-hydroxybenzoic acid (CAS: 350-29-8) Methodology: HATU-mediated Amidation (High-Throughput Compatible) Purity Target: >98% (HPLC)[2][3]

This protocol utilizes a coupling-agent approach (HATU/DIPEA) rather than acid chloride conversion.[2][3] This method is selected to preserve the phenolic hydroxyl group without requiring protection/deprotection steps, minimizing process impurities and maximizing yield in a drug discovery setting.[2][3]

Strategic Analysis & Reaction Logic

Regioisomer Verification

Before initiating synthesis, the starting material must be verified.[2][3] The 3-fluoro-4-hydroxy substitution pattern is electronically distinct from the 4-fluoro-3-hydroxy isomer.[2][3]

-

Target (3-F, 4-OH): Fluorine is ortho to the phenol.[2][3] The phenol is more acidic due to the inductive effect of fluorine.[2][3]

Reaction Pathway

The carboxylic acid is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form an active ester.[2][3] This intermediate is susceptible to nucleophilic attack by ammonia (supplied as Ammonium Chloride with base) to generate the primary amide.[2][3]

Advantages of this Route:

-

Chemomildness: Avoids harsh reflux conditions or thionyl chloride, which can cause chlorination of the electron-rich phenol ring.[2][3]

-

Selectivity: Activation of the carboxylate occurs preferentially over the phenol under controlled pH (DIPEA buffering).[2][3]

Mechanistic Workflow (DOT Diagram)

Figure 1: Mechanistic pathway for the HATU-mediated amidation of 3-fluoro-4-hydroxybenzoic acid.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Role |

| 3-Fluoro-4-hydroxybenzoic acid | 156.11 | 1.0 | Substrate |

| HATU | 380.23 | 1.2 | Coupling Agent |

| Ammonium Chloride (NH₄Cl) | 53.49 | 3.0 | Nitrogen Source |

| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 5.0 | Base (Proton Scavenger) |

| DMF (Anhydrous) | - | Solvent | Medium (0.2 M conc.)[2][3] |

| Ethyl Acetate / 1M HCl | - | - | Workup |

Step-by-Step Procedure

Phase 1: Activation

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-hydroxybenzoic acid (1.0 mmol) in anhydrous DMF (5.0 mL).

-

Base Addition: Add DIPEA (2.5 mmol, 2.5 equiv) dropwise. The solution may darken slightly due to phenoxide formation; this is normal.[2][3]

-

Coupling Agent: Cool the mixture to 0°C (ice bath). Add HATU (1.2 mmol, 1.2 equiv) in one portion.

-

Incubation: Stir at 0°C for 15 minutes, then allow to warm to Room Temperature (RT) for 30 minutes to ensure complete formation of the active ester.

Phase 2: Amidation

-

Ammonia Source: Add solid Ammonium Chloride (3.0 mmol, 3.0 equiv) to the reaction mixture.

-

Base Boost: Add the remaining DIPEA (2.5 mmol, 2.5 equiv). Note: Excess base is required to deprotonate NH₄Cl to free NH₃.[2][3]

-

Reaction: Stir the suspension vigorously at RT for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[2][3]

Phase 3: Workup & Isolation

-

Quench: Dilute the reaction mixture with Ethyl Acetate (30 mL).

-

Wash 1 (Acidic): Wash the organic layer with 1M HCl (2 x 15 mL). Crucial Step: This removes excess DIPEA, unreacted amine, and converts the phenoxide back to the phenol.[2][3]

-

Wash 2 (Basic): Wash with Saturated NaHCO₃ (2 x 15 mL) to remove unreacted starting acid and HATU byproducts.[2][3]

-

Wash 3 (Neutral): Wash with Brine (15 mL).

-

Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification

-

Crude Assessment: The crude product is typically an off-white solid.[2][3][7]

-

Recrystallization: For high purity (>99%), recrystallize from Ethanol/Water (1:3) .[2][3] Dissolve in minimal hot ethanol, add water until turbid, and cool slowly to 4°C.

-

Drying: Dry the crystals in a vacuum oven at 45°C for 6 hours.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of 3-Fluoro-4-hydroxybenzamide.

Quality Control & Characterization

To validate the synthesis, compare the spectral data against the expected values for the correct isomer.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Mass Spectrometry (ESI+): Calculated for C₇H₆FNO₂ [M+H]⁺: 156.04. Found: 156.1.[2][3]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete activation of acid.[2][3] | Ensure HATU is fresh; increase activation time to 1 hour. |

| Impurity: O-Acylation | Phenol competing with amine.[2][3] | Ensure NH₄Cl is added after activation.[2][3] Ensure excess NH₃ is generated (check pH > 9).[2][3] |

| Starting Material Remains | Insufficient Base.[2][3] | DIPEA must neutralize HCl from NH₄Cl and the HATU byproduct.[2][3] Increase DIPEA to 5.0 equiv. |

References

-

Sigma-Aldrich. 4-Fluoro-3-hydroxybenzoic acid Product Specification. (Used for starting material property verification).[2][3] Link

-

ChemicalBook. 3-Fluoro-4-hydroxybenzaldehyde Synthesis. (Context for fluorinated hydroxy-benzene reactivity). Link

-

Pfizer Inc. WO2024127297A1: 3-fluoro-4-hydroxybenzamide-containing inhibitors and/or degraders.[2][3] (Validates the target structure and its relevance in drug discovery). Link[2][3]

-

BenchChem. 3-Fluoro-4-hydroxybenzimidamide Precursors. (Supports the nitrile/amide synthetic pathway).[1][2][3] Link[2][3]

-

Common Organic Chemistry. Preparation of Amides using HATU. (General protocol adaptation). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Patent WO-2024127297-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google Patents [patents.google.com]

- 4. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 7. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

Application Note: A Robust HPLC Method for Purity Analysis of 3-Fluoro-4-hydroxybenzamide

Introduction

3-Fluoro-4-hydroxybenzamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.[1] This application note details a robust and validated reversed-phase HPLC (RP-HPLC) method for the quantitative determination of 3-Fluoro-4-hydroxybenzamide and its potential process-related impurities and degradation products. The method is developed to be specific, linear, accurate, precise, and robust, in accordance with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[2][3][4][5][6]

Understanding the Analyte: Physicochemical Properties

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. 3-Fluoro-4-hydroxybenzamide is a polar aromatic compound. The presence of hydroxyl (-OH) and amide (-CONH2) functional groups, in addition to the fluorine atom, imparts significant polarity. These characteristics present a challenge for traditional reversed-phase chromatography, where polar compounds can exhibit poor retention on non-polar stationary phases like C18.[7][8][9]

Key properties to consider:

-

Polarity: The molecule contains prominent polar functional groups, making it highly hydrophilic.[7]

-

UV Absorbance: The benzamide chromophore allows for sensitive detection using a UV detector. A UV scan is essential to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

-

pKa: The acidity of the phenolic hydroxyl group and the basicity of the amide group will influence the analyte's charge at different mobile phase pH values. Controlling the pH is crucial for consistent retention and peak shape. For reproducible results, the mobile phase pH should be at least one unit away from the analyte's pKa.[10]

Method Development Strategy: A Logic-Driven Approach

The goal is to develop a stability-indicating method capable of separating the main peak from any potential impurities. A systematic approach, as outlined below, was employed.

Caption: Method Development Workflow for 3-Fluoro-4-hydroxybenzamide Analysis.

1. Column Selection: Taming the Polarity

Standard C18 columns can suffer from "phase collapse" or poor retention for highly polar analytes in highly aqueous mobile phases.[9] To overcome this, a column with enhanced polar retention is necessary. Options include:

-

Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain, which promotes interaction with polar analytes.[10][11]

-

Polar-Endcapped Phases: The residual silanol groups on the silica surface are capped with a polar reagent, improving peak shape for basic compounds and allowing for use in highly aqueous conditions.[7][11][12]

For this application, a polar-endcapped C18 column was selected to provide a balance of hydrophobic and polar interactions, ensuring sufficient retention of the main analyte while also allowing for the separation of less polar impurities.

2. Mobile Phase Selection and Optimization

Reversed-phase HPLC separates compounds based on their hydrophobicity, using a polar mobile phase and a non-polar stationary phase.[13][14]

-

Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are common choices. ACN is often preferred for its lower viscosity and UV transparency. A screening of both revealed that ACN provided better peak shape and resolution for this analyte.

-

Aqueous Phase and pH Control: A buffered aqueous phase is critical for controlling the ionization state of the analyte and ensuring reproducible retention times. A phosphate buffer was chosen due to its appropriate buffering capacity and UV transparency. The pH was adjusted to 3.0 with phosphoric acid. At this acidic pH, the phenolic hydroxyl group (pKa typically around 8-10) will be in its neutral, more retentive form.

-

Gradient Elution: An isocratic method may not provide sufficient resolution to separate all potential impurities within a reasonable runtime. A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic modifier, was chosen to ensure the elution of both polar and potentially non-polar impurities.

3. Detection

A photodiode array (PDA) detector was used to determine the λmax of 3-Fluoro-4-hydroxybenzamide, which was found to be 275 nm. This wavelength was used for quantification to ensure maximum sensitivity.

Final Optimized HPLC Method

The systematic development process led to the following optimized conditions.

| Parameter | Condition |

| HPLC System | Gradient-capable HPLC with UV/PDA Detector |

| Column | Polar-Endcapped C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH 3.0 with Phosphoric Acid |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A / Mobile Phase B (80:20 v/v) |

Experimental Protocols

Protocol 1: Standard and Sample Preparation

Objective: To prepare solutions for analysis.

Materials:

-

3-Fluoro-4-hydroxybenzamide reference standard

-

3-Fluoro-4-hydroxybenzamide sample for testing

-

Diluent (Mobile Phase A / Mobile Phase B, 80:20 v/v)

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

Procedure:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-Fluoro-4-hydroxybenzamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the 3-Fluoro-4-hydroxybenzamide sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 2: System Suitability Testing

Objective: To verify that the chromatographic system is adequate for the intended analysis, as per USP <621> guidelines.[15][16][17]

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) once to ensure no interfering peaks are present.

-

Make five replicate injections of the Working Standard Solution (100 µg/mL).

-

Calculate the system suitability parameters from the five replicate chromatograms.

Acceptance Criteria:

| Parameter | Requirement | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |

| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |

| Relative Standard Deviation (%RSD) for Peak Area | ≤ 2.0% | Demonstrates injection precision. |

Protocol 3: Purity Determination

Objective: To quantify the purity of the 3-Fluoro-4-hydroxybenzamide sample by area normalization.

Procedure:

-

Perform system suitability as described in Protocol 2.

-

Inject the prepared Sample Solution.

-

Identify the principal peak corresponding to 3-Fluoro-4-hydroxybenzamide.

-

Integrate all peaks in the chromatogram, disregarding any peaks from the blank and any peaks below the limit of quantitation (typically <0.05%).

-

Calculate the percentage purity using the area normalization method:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Framework

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][3][4] The objective of validation is to demonstrate suitability for the intended purpose.[2]

Caption: Core Parameters for HPLC Method Validation.

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the main peak from all other peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: The closeness of test results to the true value. This is typically assessed by recovery studies, spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120% of the target concentration).

-

Precision: The degree of agreement among individual test results. It is evaluated at two levels:

-

Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

-

Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.

-

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For purity assays, the LOQ for impurities should be determined.

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). This provides an indication of its reliability during normal usage.

Conclusion

This application note presents a comprehensive, logic-driven approach to developing a robust RP-HPLC method for the purity analysis of 3-Fluoro-4-hydroxybenzamide. By carefully considering the analyte's physicochemical properties and systematically optimizing chromatographic parameters, a selective, sensitive, and reliable method was established. The detailed protocols for execution and the framework for validation according to ICH guidelines provide a complete solution for researchers, scientists, and drug development professionals engaged in the quality control of this important pharmaceutical intermediate.

References

- BenchChem. Application Note: HPLC Purity Analysis of N-(3-acetamidophenyl)-2-chlorobenzamide.

- Interchim. Method Development HPLC.

- BioPharma Services. BA Method Development: Polar Compounds.

- SIELC Technologies. Polar Compounds.

- Sigma-Aldrich. Developing HPLC Methods.

- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.

- Phenomenex. Normal-phase vs.

- Chromatography Online. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.

- US Pharmacopeia (USP).

- uspbpep.com.

- Agilent.

- Chromatography Online. Are You Sure You Understand USP <621>?.

- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- ICH. Quality Guidelines.

- YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fda.gov [fda.gov]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 5. ICH Official web site : ICH [ich.org]

- 6. youtube.com [youtube.com]

- 7. biopharmaservices.com [biopharmaservices.com]

- 8. Polar Compounds | SIELC Technologies [sielc.com]

- 9. hplc.eu [hplc.eu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. interchim.fr [interchim.fr]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 14. sepscience.com [sepscience.com]

- 15. usp.org [usp.org]

- 16. uspbpep.com [uspbpep.com]

- 17. drugfuture.com [drugfuture.com]

Application Note: Real-Time Reaction Monitoring Using 19F NMR Spectroscopy with 3-Fluoro-4-hydroxybenzamide

Abstract

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on leveraging fluorine-19 (19F) Nuclear Magnetic Resonance (NMR) spectroscopy for the real-time, in-situ monitoring of chemical reactions. We utilize 3-Fluoro-4-hydroxybenzamide as a model substrate to demonstrate the principles, protocols, and practical advantages of this powerful analytical technique. The inherent properties of the 19F nucleus—including 100% natural abundance, high sensitivity, and a wide chemical shift range—make it an exceptional tool for quantitative analysis, offering a clear spectral window free from background signals common in 1H NMR[1][2]. This guide details the causality behind experimental design, provides step-by-step protocols for reaction setup and data acquisition, and outlines methods for kinetic analysis, ensuring scientific integrity and reproducibility.

Introduction: The Power of 19F NMR in Chemical Process Monitoring

Monitoring the progress of a chemical reaction is fundamental to understanding its mechanism, optimizing conditions, and ensuring process safety and efficiency. While techniques like HPLC and GC are powerful, they typically require offline sampling, quenching, and workup, which can be time-consuming and may not accurately represent the reaction's state at the moment of sampling.

In-situ NMR spectroscopy offers a direct window into the reacting mixture, providing real-time structural and quantitative information without perturbing the system[3]. Specifically, 19F NMR has emerged as a superior method for monitoring reactions involving fluorinated molecules for several key reasons:

-

Exceptional Sensitivity and Abundance: The 19F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of the proton (1H) nucleus[4][5].

-

Vast Chemical Shift Range: The 19F chemical shift range spans over 700 ppm, significantly reducing the likelihood of signal overlap, a common challenge in 1H NMR[2][6]. This wide dispersion ensures that signals from reactants, intermediates, and products are often baseline-resolved[7].

-

"Silent" Background: Since naturally occurring fluorine is virtually absent in most organic reagents, solvents, and biological systems, 19F NMR spectra are free from interfering background signals, providing a clean and clear view of the species of interest[1].

-

High Sensitivity to Electronic Environment: The 19F chemical shift is exquisitely sensitive to changes in the local molecular environment[4][8]. Any modification to the molecule, even several bonds away from the fluorine atom, can induce a significant and measurable change in its chemical shift, making it an ideal reporter nucleus[9].

The Reporter Molecule: 3-Fluoro-4-hydroxybenzamide

3-Fluoro-4-hydroxybenzamide is an excellent model substrate for demonstrating 19F NMR reaction monitoring. Its structure contains two key functional groups amenable to a wide range of chemical transformations: a nucleophilic phenolic hydroxyl group and a stable amide moiety. The fluorine atom is strategically positioned on the aromatic ring, making its NMR signal highly sensitive to electronic changes occurring at either the ortho-hydroxyl or meta-amide positions.

For instance, a reaction involving the acylation or alkylation of the hydroxyl group will alter the electron density around the fluorine atom. This change from an electron-donating -OH group to a more electron-withdrawing ester or ether group will cause a predictable downfield shift in the 19F NMR signal, allowing for clear differentiation between the starting material and the product.

Experimental Design: The Causality Behind the Choices

A robust and quantitative NMR experiment is built on a foundation of careful planning. Each parameter is chosen to ensure the resulting data is both accurate and reproducible.

Selection of an Internal Standard

For accurate quantification (qNMR), an internal standard is essential. The integral of the analyte's signal is compared to the constant integral of a known amount of an unreactive standard.

Criteria for a Good 19F Internal Standard:

-

Chemical Inertness: It must not react with any components in the reaction mixture.

-

Signal Resolution: Its 19F NMR signal must be a sharp singlet and well-resolved from all other signals in the spectrum.

-

Solubility: It must be soluble in the reaction medium.

-

Known Purity: The concentration of the standard must be accurately known.

Recommended Standard: Trifluoroacetic acid (TFA) or another suitable fluorinated compound with a known purity can be used. For this guide, we select 1,3,5-Trifluorobenzene , which is inert and typically appears in a distinct region of the spectrum. The purity of the internal standard is a critical prerequisite for accurate analysis[10].

Choice of NMR Solvent

The solvent must dissolve all reaction components and be deuterated to provide the field frequency lock for the NMR spectrometer. Common choices include DMSO-d6, CDCl3, or Acetonitrile-d3. The choice depends on the specific reaction's solubility and temperature requirements. For many reactions involving polar substrates like benzamides, DMSO-d6 is a suitable choice.

Core NMR Parameters for Quantitative Analysis

Acquiring quantitative data requires specific attention to NMR acquisition parameters to ensure that the signal intensity is directly proportional to the number of nuclei.

| Parameter | Recommended Setting | Rationale & Causality |

| Pulse Angle (p1) | 30° - 45° (or calibrated 90°) | A 90° pulse provides the maximum signal per scan. However, a smaller flip angle (e.g., 30°) can be used with a shorter relaxation delay, but for highest accuracy, a 90° pulse with a long delay is preferred[11]. |

| Relaxation Delay (d1) | ≥ 5 x T1 (longest) | This is the most critical parameter for quantification. The delay between pulses must be long enough for all nuclei to fully relax back to thermal equilibrium. A delay of at least 5 times the longest longitudinal relaxation time (T1) of any signal of interest (reactant, product, standard) is required for >99% relaxation and accurate integration[12]. T1 values can be determined experimentally using an inversion-recovery pulse sequence. |

| Number of Scans (ns) | 16 - 64 (or as needed) | This is adjusted to achieve an adequate signal-to-noise ratio (S/N > 100:1 recommended for good quantitative precision). The S/N increases with the square root of the number of scans. |

| Proton Decoupling | Inverse-gated decoupling | To simplify the spectrum by collapsing 1H-19F couplings into singlets without introducing Nuclear Overhauser Effect (NOE) distortions that can affect signal integrals. |

| Spectral Width (sw) | Sufficient to cover all signals | The spectral width must be large enough to encompass the signals of the reactant, product, and internal standard to avoid peak aliasing (folding)[6]. |

Experimental Workflow & Protocols

The following diagram and protocols outline the process for monitoring a reaction using 3-Fluoro-4-hydroxybenzamide.